molecular formula C8H10N2O2 B8674227 N-Ethoxy-pyridine-2-carboximidic Acid

N-Ethoxy-pyridine-2-carboximidic Acid

Cat. No.: B8674227
M. Wt: 166.18 g/mol
InChI Key: KNIJJZFXBMLOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethoxy-pyridine-2-carboximidic Acid is a pyridine-based derivative characterized by an ethoxy group (–OCH₂CH₃) attached to the nitrogen atom of the carboximidic acid moiety at the 2-position of the pyridine ring. This compound belongs to the class of heterocyclic carboximidic acids, which are notable for their structural versatility in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-ethoxypyridine-2-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-2-12-10-8(11)7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,10,11)

InChI Key

KNIJJZFXBMLOPC-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-Ethoxy-pyridine-2-carboximidic Acid, key comparisons are drawn with related pyridine and pyrimidine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications
This compound Pyridine Ethoxy (–OCH₂CH₃), carboximidic acid Potential intermediate in drug synthesis
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Chloro (–Cl), methyl (–CH₃), carboxylic acid Used in coordination chemistry and metal ligand synthesis
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide Pyridine Hydroxy (–OH), iodo (–I), acetamide Studied for halogen bonding in crystallography

Substituent-Driven Reactivity

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The ethoxy group in this compound is electron-donating, which may stabilize the pyridine ring via resonance, contrasting with the electron-withdrawing chloro group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid. This difference impacts acidity; the latter’s carboxylic acid (pKa ~2.5) is more acidic than carboximidic acids (pKa ~4–5) .
    • The iodo substituent in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide enables halogen bonding, a feature absent in the ethoxy analog .

Solubility and Stability

  • Lipophilicity : The ethoxy group increases lipophilicity (logP estimated >1.5) compared to hydroxylated analogs (e.g., logP ~0.8 for N-(2-hydroxy-5-iodopyridin-3-yl)acetamide), affecting membrane permeability in biological systems.
  • Hydrolytic Stability : Carboximidic acids are generally prone to hydrolysis under acidic or basic conditions. The ethoxy group may slow hydrolysis relative to methyl or chloro substituents, which are more reactive toward nucleophilic attack.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.